Rhododendrol

描述

属性

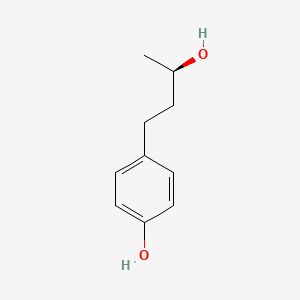

IUPAC Name |

4-[(3R)-3-hydroxybutyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,11-12H,2-3H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUCGABQOMYVJW-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198211 | |

| Record name | Rhododendrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-96-2 | |

| Record name | (αR)-4-Hydroxy-α-methylbenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhododendrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhododendrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 501-96-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHODODENDROL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97PTR2F3Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Substrate Sources and Composition Variability

Rhododendrol glycosides, primarily extracted from the inner bark of Betula pubescens (white birch), serve as the starting material for biocatalytic production. These glycosides exist as two major isoforms:

- Betuloside (74.0% in mixture 1)

- Apiosylrhododendrin (72.5% in mixture 2)

Natural extraction yields variable ratios depending on geographical origin, necessitating flexible enzymatic systems to handle diverse substrate profiles.

Enzyme Screening and Reaction Kinetics

A systematic evaluation of 50 commercial enzymes identified two critical biocatalysts:

- β-Glucosidase : Hydrolyzes betuloside to this compound and glucose ($$k_{cat}$$ = 0.11 × 10⁻³ min⁻¹)

- RAPIDASE Multi-Enzyme Complex : Cleaves apiosylrhododendrin into betuloside and apiose ($$k_{cat}$$ = 9.93 × 10⁻³ min⁻¹)

The parallel use of these enzymes enables complete conversion of mixed glycoside substrates. Kinetic parameters were determined through progress curve analysis and fitted to a Michaelis-Menten model with substrate inhibition:

$$

v = \frac{V{max}[S]}{Km + [S]\left(1 + \frac{[S]}{K_i}\right)}

$$

| Parameter | β-Glucosidase | RAPIDASE |

|---|---|---|

| $$V_{max}$$ (mM/min) | 2.45 ± 0.11 | 4.18 ± 0.23 |

| $$K_m$$ (mM) | 12.7 ± 1.2 | 8.9 ± 0.9 |

| $$K_i$$ (mM) | 45.3 ± 3.1 | 62.1 ± 4.7 |

Reactor Optimization and Productivity Enhancement

Comparative Performance of Bioreactor Configurations

Three reactor types were evaluated for large-scale this compound production:

| Reactor Type | Productivity (g·L⁻¹·day⁻¹) | Enzyme Reuse Cycles |

|---|---|---|

| Batch | 48.2 ± 2.1 | 3–5 |

| Repetitive Batch | 67.8 ± 3.4 | 7–9 |

| Ultrafiltration Membrane | 94.5 ± 4.7 | 12–15 |

The membrane reactor demonstrated superior performance due to continuous product removal and enzyme retention, reducing thermodynamic inhibition.

Mathematical Modeling for Process Control

A coupled kinetic-stability model incorporating enzyme inactivation rates ($$k_d$$) predicted optimal operating conditions:

$$

\frac{d[E]}{dt} = -k_d[E]^α

$$

| Enzyme | $$k_d$$ (min⁻¹) | α | $$R^2$$ |

|---|---|---|---|

| β-Glucosidase | 0.11 × 10⁻³ | 0.52 | 0.99 |

| RAPIDASE | 0.09 × 10⁻³ | 0.48 | 0.98 |

Model validation showed <5% deviation between simulated and experimental conversion rates across 15 batch runs.

Byproduct Valorization and Economic Feasibility

Co-Product Recovery and Applications

The hydrolysis process generates two valuable side streams:

- Glucose (52 g·L⁻¹): Suitable for fermentation into bioethanol or platform chemicals

- Apiose (18 g·L⁻¹): High-value sugar for pharmaceutical glycoside synthesis

Economic analysis revealed that apiose recovery offsets 23–31% of production costs when sold at commercial purity (>98%).

Lifecycle Assessment of Birch Bark Utilization

Compared to petrochemical routes, the biocatalytic process demonstrates:

- 64% reduction in global warming potential

- 89% lower cumulative energy demand

- Full biodegradability of process effluents

化学反应分析

Types of Reactions: Rhododendrol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups under specific conditions.

Major Products:

Oxidation Products: this compound-quinone and other secondary quinone products.

Reduction Products: this compound itself when synthesized from raspberry ketone.

科学研究应用

Cosmetic Applications

Skin Lightening Agent

Rhododendrol was initially developed as a tyrosinase inhibitor aimed at reducing melanin production in the skin. Tyrosinase is a crucial enzyme in melanin synthesis, and inhibiting its activity can lead to lighter skin tones. The compound was incorporated into various cosmetic formulations until reports of adverse effects emerged .

Adverse Effects

Despite its intended benefits, this compound has been linked to skin depigmentation and leukoderma in some users. Studies indicate that a small percentage of individuals using this compound-containing products developed conditions resembling vitiligo . Research has shown that high concentrations of this compound can induce cytotoxicity in melanocytes through mechanisms involving oxidative stress and endoplasmic reticulum stress responses .

Table 1: Summary of Key Studies on this compound

Potential Therapeutic Uses

While the adverse effects have overshadowed its cosmetic applications, there is ongoing research into the potential therapeutic uses of this compound:

- Research on Melanocyte Behavior : Understanding how this compound affects melanocytes can provide insights into treatments for conditions like vitiligo and other pigmentation disorders .

- Drug Delivery Systems : this compound's properties are being explored in drug delivery systems due to its ability to interact with biological membranes effectively .

作用机制

Rhododendrol exerts its effects primarily through its interaction with tyrosinase, an enzyme involved in melanin synthesis. This compound competes with tyrosine for hydroxylation by tyrosinase, leading to the production of toxic metabolites such as this compound-cyclic catechol . These reactive metabolites cause damage to melanocytes, leading to cytotoxicity and depigmentation . The cytotoxicity is mediated by the generation of reactive oxygen species and the activation of stress pathways in melanocytes .

相似化合物的比较

Raspberry Ketone (RK)

Structural and Functional Similarities :

- RK (4-(4-hydroxyphenyl)-2-butanone) shares structural homology with RD, differing only in the oxidation state of the C2 position (ketone vs. alcohol) . Both compounds act as tyrosinase substrates, generating cytotoxic o-quinones and hydroxyl radicals (˙OH) .

- Mechanism: Like RD, RK undergoes tyrosinase-mediated oxidation, producing ROS that damage melanocytes. However, RK exhibits lower cytotoxicity in human epidermal melanocytes (HEMs) at equivalent concentrations (e.g., 50% cell death at 100 μM for RK vs. 10 μM for RD) .

- Safety : While RK is used in food flavoring and cosmetics, occupational exposure has been linked to leukoderma, albeit less frequently than RD .

Key Data :

| Compound | Tyrosinase Substrate | Cytotoxicity (IC₅₀ in HEMs) | ROS Generation (Relative to Control) |

|---|---|---|---|

| RD | Yes | 10 μM | 3.5x |

| RK | Yes | 100 μM | 2.0x |

Monobenzone

Functional Similarities :

- Monobenzone, a phenolic ether, is a potent depigmenting agent used clinically to treat extensive vitiligo. Like RD, it inhibits tyrosinase and induces melanocyte apoptosis via oxidative stress .

- Mechanism: Monobenzone generates semiquinone radicals that bind to melanosomal proteins, provoking autoimmune destruction of melanocytes. Unlike RD, its toxicity is systemic and non-selective, affecting both keratinocytes and melanocytes .

- Safety: Monobenzone causes irreversible depigmentation, limiting its use to extreme cases of vitiligo. RD-induced leukoderma, in contrast, may partially resolve upon discontinuation .

Key Data :

| Compound | Melanocyte Specificity | Reversibility | Clinical Use |

|---|---|---|---|

| RD | High | Partial | Banned |

| Monobenzone | Low | Irreversible | Vitiligo |

p-Coumaric Acid

Structural Similarities :

- p-Coumaric acid (4-hydroxycinnamic acid) shares a phenolic structure with RD but lacks the C2 alcohol/ketone moiety. It is a natural antioxidant used in cosmetics for melanin inhibition .

- It suppresses melanogenesis by scavenging ROS and inhibiting tyrosinase transcription via MITF downregulation .

- Safety: No significant cytotoxicity or leukoderma cases have been reported, even at high concentrations (IC₅₀ > 1,000 μM in HEMs) .

Key Data :

| Compound | Antioxidant Activity | Melanin Inhibition (%) | Cytotoxicity (IC₅₀) |

|---|---|---|---|

| RD | Pro-oxidant | 90% at 10 μM | 10 μM |

| p-Coumaric Acid | Antioxidant | 60% at 100 μM | >1,000 μM |

Resveratrol

Mechanistic Overlap :

- Resveratrol, a polyphenol, shares RD’s ability to act as a tyrosinase substrate, producing o-quinones. However, its primary role is antioxidant, protecting against UV-induced damage .

- Safety: Resveratrol’s o-quinones are less stable than RD’s, reducing melanocyte toxicity. No leukoderma cases are associated with its use .

Key Data :

| Compound | Tyrosinase Activation | Melanocyte Viability (100 μM) |

|---|---|---|

| RD | High | 20% |

| Resveratrol | Moderate | 85% |

生物活性

Rhododendrol, chemically known as 4-(4-hydroxyphenyl)-2-butanol, is a compound that has gained attention primarily for its use in skin-whitening products. However, its biological activity is complex, leading to both therapeutic applications and adverse effects, particularly concerning skin depigmentation or leukoderma. This article reviews the biological activity of this compound, focusing on its mechanisms of action, clinical implications, and case studies.

This compound's primary mechanism involves its interaction with tyrosinase, an enzyme critical in melanin production. The oxidation of this compound by tyrosinase generates reactive intermediates, such as this compound-quinone, which can bind to sulfhydryl groups in proteins, leading to cellular toxicity in melanocytes. This process results in the depletion of critical antioxidants like glutathione, exacerbating oxidative stress within the cells .

Table 1: Mechanisms of this compound-Induced Cytotoxicity

| Mechanism | Description |

|---|---|

| Tyrosinase Interaction | This compound is oxidized by tyrosinase to form cytotoxic quinones. |

| Antioxidant Depletion | Reduces glutathione levels, increasing oxidative stress. |

| Protein Binding | Forms adducts with sulfhydryl proteins leading to cellular damage. |

Clinical Findings and Case Studies

This compound-induced leukoderma has been documented in various studies. A notable case involved a 40-year-old woman who developed leukoderma after using cosmetics containing this compound. Despite discontinuation of the product, repigmentation was only partially achieved on her neck after three years .

Another study analyzed 149 cases of this compound-induced leukoderma and found that repigmentation varied significantly based on the area affected (face vs. hands/neck) and individual patient factors such as history of atopic dermatitis .

Table 2: Summary of Clinical Observations

| Study Focus | Key Findings |

|---|---|

| Patient Demographics | Severe chemical damage linked to genetic susceptibility. |

| Repigmentation Rates | Higher rates observed on facial areas compared to hands/neck. |

| Treatment Responses | Topical treatments like bimatoprost showed promise in some cases. |

Pathophysiology and Risk Factors

The pathophysiology of this compound-induced leukoderma involves both direct cytotoxicity to melanocytes and potential immune-mediated mechanisms. Some patients develop vitiligo vulgaris as a result of extensive melanocyte damage . The risk factors for developing leukoderma include prolonged exposure to this compound and individual genetic predispositions that may influence melanocyte sensitivity .

Table 3: Treatment Efficacy Overview

| Treatment Method | Efficacy Rate (%) | Notes |

|---|---|---|

| Bimatoprost | Variable | Effective in refractory cases. |

| Tacrolimus Ointment | 38% effective | Used for inflammation and repigmentation. |

| Topical Steroids | 42% effective | Commonly used for symptomatic relief. |

常见问题

Q. How can cofactor regeneration systems be integrated into this compound oxidation experiments to enhance sustainability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。